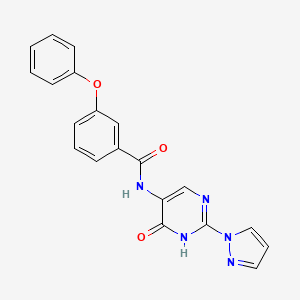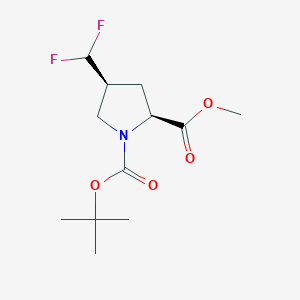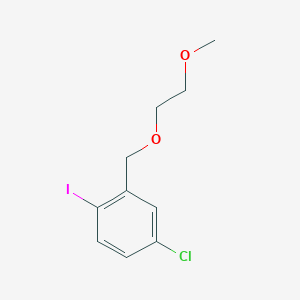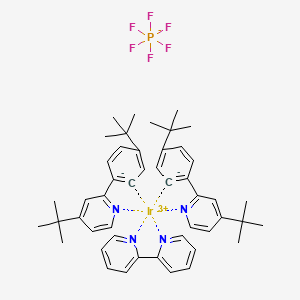
(3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione typically involves multi-step organic reactions. A common approach might include the bromination of an isoindolinone precursor, followed by coupling with a piperidine derivative. Reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions might be possible, especially at the bromine site, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized isoindolinone derivatives, while substitution could introduce new functional groups at the bromine site.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound could be studied for its potential interactions with biological targets. It might exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. They might be investigated for their efficacy in treating various diseases, such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, this compound could find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione would depend on its specific interactions with molecular targets. It might bind to certain enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-(5-Chloro-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
- (3S)-3-(5-Fluoro-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
- (3S)-3-(5-Methyl-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
Uniqueness
The uniqueness of (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione lies in its specific substitution pattern and stereochemistry. The presence of the bromine atom and the (3S) configuration might confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H11BrN2O3 |
|---|---|
Peso molecular |
323.14 g/mol |
Nombre IUPAC |
(3S)-3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)/t10-/m0/s1 |
Clave InChI |
CMRQAKJTXKOGSF-JTQLQIEISA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)Br |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)
![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)

![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)

![Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13898861.png)
![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)


![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)

![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)


